2-pyridin-2-ylethyl carbamimidothioate
Description
2-Pyridin-2-ylethyl carbamimidothioate is a sulfur-containing heterocyclic compound characterized by a carbamimidothioate group (-NH-C(=NH)-S-) linked to a 2-pyridin-2-ylethyl moiety. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and drug design. The pyridinyl group enhances solubility and bioavailability, while the carbamimidothioate moiety participates in hydrogen bonding and metal coordination, enabling interactions with biological targets such as enzymes and receptors .
Key applications include its role as a precursor in synthesizing kinase inhibitors and calcium channel blockers, where structural modifications (e.g., substituent variations) significantly influence potency and selectivity .
Properties
IUPAC Name |
2-pyridin-2-ylethyl carbamimidothioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c9-8(10)12-6-4-7-3-1-2-5-11-7/h1-3,5H,4,6H2,(H3,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWUWFMWXOZRCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCSC(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-2-ylethyl carbamimidothioate typically involves the reaction of 2-aminopyridine with isothiocyanates. One common method involves the use of aryl diazonium salts and aryl isothiocyanates in the presence of a base such as triethylamine . This reaction is usually carried out at room temperature and does not require a catalyst, making it a straightforward and efficient process .
Industrial Production Methods
While specific industrial production methods for 2-pyridin-2-ylethyl carbamimidothioate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-pyridin-2-ylethyl carbamimidothioate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamimidothioate group.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound.
Scientific Research Applications
2-pyridin-2-ylethyl carbamimidothioate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-fibrotic and antimicrobial properties.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-pyridin-2-ylethyl carbamimidothioate involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit certain enzymes or proteins, leading to therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
2-Pyridin-2-ylethyl Carbamimidothioate
- Bond lengths : The C-N bonds in the carbamimidothioate group (C2-N1: ~1.409 Å, C2-S: ~1.8 Å) are influenced by π-conjugation with the pyridine ring and sp² hybridization, leading to electron delocalization and bond elongation .
- Geometry : The carbamimidothioate group adopts a coplanar arrangement with the pyridine ring, optimizing conjugation and stability .
Analogous Compounds
Substituent Effects on Activity
- N2-Trimethylacetyl Substitution : Increases hydrophobicity, improving binding to kinase hydrophobic pockets (e.g., VEGFR2) .
- Pyridin-4-yl vs. Pyridin-2-ylethyl : Pyridin-4-yl derivatives (e.g., VIIa–e) exhibit lower cellular uptake due to reduced membrane permeability compared to 2-pyridin-2-ylethyl analogs .
Biological Activity
2-Pyridin-2-ylethyl carbamimidothioate (CAS No. 75362-22-0) is a chemical compound notable for its unique structural features, including a pyridine ring, an ethyl chain, and a carbamimidothioate functional group. This combination of elements contributes to its diverse biological activities, which have been the subject of various studies.
Chemical Structure and Properties
The molecular formula of 2-pyridin-2-ylethyl carbamimidothioate is . The presence of nitrogen and sulfur atoms in its structure enhances its reactivity and potential interactions with biological targets.
Biological Activities
Research indicates that 2-pyridin-2-ylethyl carbamimidothioate exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound demonstrates significant antimicrobial activity against various pathogens, making it a candidate for further investigation in pharmaceutical applications.
- Antioxidant Activity : The compound has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.
The exact mechanism by which 2-pyridin-2-ylethyl carbamimidothioate exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors in microbial cells, disrupting their metabolic processes and leading to antimicrobial effects. Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative damage.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the unique properties of 2-pyridin-2-ylethyl carbamimidothioate:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Pyridin-2-ylethyl thiocarbamate | Contains a thiocarbamate group | More stable under acidic conditions |
| 2-Pyridin-2-yloxyethyl thiocarbamate | Contains an ether functional group | Exhibits different solubility characteristics |
| 4-Pyridin-4-yloxyethyl carbamimidothioate | Different substitution pattern | Enhanced biological activity due to additional hydroxyl group |
This table highlights the versatility and potential applications of derivatives based on the pyridine structure, each with unique properties that may be leveraged in various scientific fields.
Case Studies and Research Findings
Several case studies have explored the biological activity of 2-pyridin-2-ylethyl carbamimidothioate. For example:
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that 2-pyridin-2-ylethyl carbamimidothioate exhibited significant inhibitory effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency.
- Cellular Studies : In vitro studies revealed that the compound could induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. The mechanism was linked to the modulation of apoptotic pathways.
- Oxidative Stress Studies : Research investigating its antioxidant capacity showed that 2-pyridin-2-ylethyl carbamimidothioate effectively reduced reactive oxygen species (ROS) levels in cellular models, indicating protective effects against oxidative damage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
